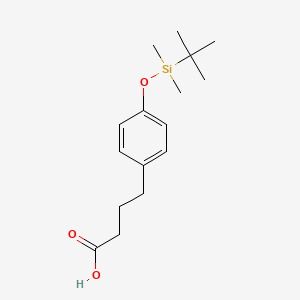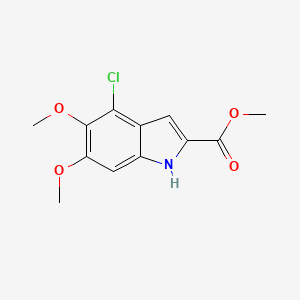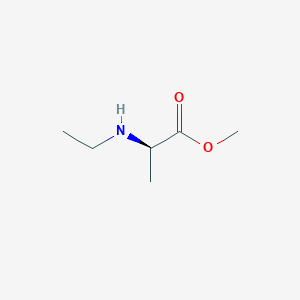![molecular formula C19H18O B13468955 3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
3,3-Diphenylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenylspiro[33]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, where two phenyl groups are attached to a heptanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylspiro[3.3]heptan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diketone with phenyl groups in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Diphenylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylspiro[3.3]heptan-1-one: Similar structure but with one phenyl group.
Spiro[3.3]heptan-1-one: Lacks the phenyl groups, simpler structure.
1-Oxaspiro[3.3]heptan-3-one: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
3,3-Diphenylspiro[3.3]heptan-1-one is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C19H18O |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
3,3-diphenylspiro[3.3]heptan-1-one |
InChI |
InChI=1S/C19H18O/c20-17-14-19(18(17)12-7-13-18,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 |
InChI-Schlüssel |
PVEMQSIDKSMYNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(=O)CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


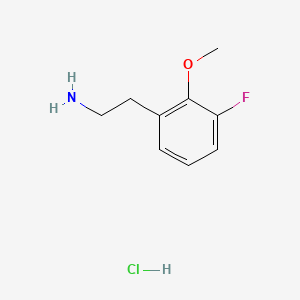
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
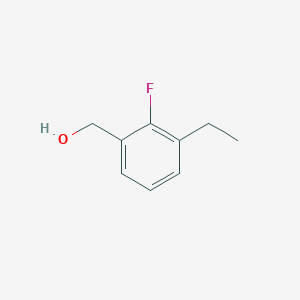
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
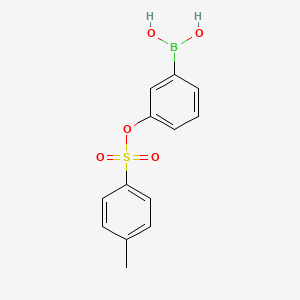
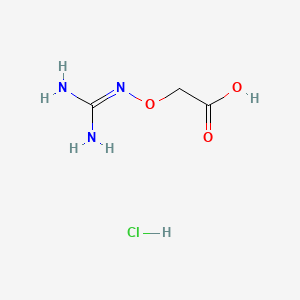
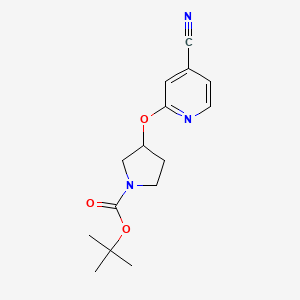
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

